molecular formula C9H13N3 B1465440 N-cyclopropyl-2,6-dimethylpyrimidin-4-amine CAS No. 1178628-52-8

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine

Cat. No.: B1465440
CAS No.: 1178628-52-8
M. Wt: 163.22 g/mol
InChI Key: LCKJMDYLGJSBBC-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C9H13N3 and a molecular weight of 163.22 g/mol. This compound has garnered significant interest in the fields of medicinal chemistry and drug development due to its unique structural properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One plausible synthetic route for N-cyclopropyl-2,6-dimethylpyrimidin-4-amine involves reacting 2,6-dimethyl-4-chloropyrimidine with cyclopropylamine. The reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of high-purity reagents and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or dimethyl groups may be replaced by other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Drug Development: It serves as a building block for developing new pharmaceuticals with improved efficacy and safety profiles.

    Chemical Biology: Researchers use the compound to study biological pathways and molecular interactions, providing insights into disease mechanisms and potential therapeutic targets.

Mechanism of Action

The mechanism by which N-cyclopropyl-2,6-dimethylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways involved in cell growth, inflammation, or microbial resistance .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopropyl-2,6-dimethylpyrimidin-4-amine include other pyrimidine derivatives such as:

  • 2,6-dimethylpyrimidin-4-amine
  • N-cyclopropylpyrimidin-4-amine
  • 2,6-dimethyl-4-chloropyrimidine

Uniqueness

This compound is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature enhances the compound’s stability and reactivity, making it a valuable scaffold for developing new therapeutic agents.

Properties

IUPAC Name

N-cyclopropyl-2,6-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-6-5-9(11-7(2)10-6)12-8-3-4-8/h5,8H,3-4H2,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKJMDYLGJSBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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